molecular formula C10H10N2 B1580641 1-Methyl-5-phenylpyrazole CAS No. 3463-27-2

1-Methyl-5-phenylpyrazole

Cat. No. B1580641
CAS RN: 3463-27-2
M. Wt: 158.2 g/mol
InChI Key: NLHYNCJBWXKZGP-UHFFFAOYSA-N
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Description

“1-Methyl-5-phenylpyrazole” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazoles are important in medicinal chemistry and are found in many biologically active molecules .


Synthesis Analysis

The synthesis of 1-Methyl-5-phenylpyrazole involves the reaction of corresponding hydrazine derivative with ethyl acetoacetate . This reaction is scalable and solvent-free, making it efficient and environmentally friendly .


Molecular Structure Analysis

The molecular structure of 1-Methyl-5-phenylpyrazole is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole . The compound was crystallized in the space group P2 1 / n of the monoclinic system .


Chemical Reactions Analysis

1-Methyl-5-phenylpyrazole reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .

Scientific Research Applications

Phototransposition Chemistry

1-Methyl-5-phenylpyrazole, along with other related compounds, has been studied for its photophysical and photochemical properties. Research reveals that upon excitation, these compounds undergo phototransposition via specific pathways, involving mechanisms like bond cleavage, shift, and cyclization. This highlights its potential in photochemical applications (Pavlik, Connors, Burns, & Kurzweil, 1993).

Corrosion Inhibition

Certain bipyrazole compounds, closely related to 1-Methyl-5-phenylpyrazole, have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. These compounds show significant efficiency as corrosion inhibitors, suggesting potential applications in industrial maintenance and material preservation (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Fluorescent Brightening Agents

Compounds derived from 5-amino-3-methyl-1-phenylpyrazole, which is structurally related to 1-Methyl-5-phenylpyrazole, have been synthesized and evaluated as potential fluorescent brightening agents. Their spectral properties suggest applications in areas requiring luminescence and fluorescence (Tagdiwala & Rangnekar, 2007).

Tautomerism Studies

The tautomerism of compounds like 3(5)-phenylpyrazoles and their methyl-substituted variants has been studied using techniques like NMR spectroscopy and X-ray crystallography. Understanding tautomerism is crucial in fields like medicinal chemistry and material science (Aguilar‐Parrilla et al., 1992).

Antimicrobial Evaluation

Halopyrazole derivatives, including those structurally similar to 1-Methyl-5-phenylpyrazole, have been synthesized and evaluated for antimicrobial activity. Some of these derivatives exhibit significant antibacterial and antifungal activities, indicating potential uses in pharmaceuticals and healthcare (Siddiqui, Farooq, Musthafa, Ahmad, & Khan, 2013).

Anti-HIV Agents

Phenylpyrazole derivatives have been investigated for their potential as novel anti-HIV agents. Structural modifications and optimization of these compounds led to derivatives with significantly enhanced potency, showcasing their potential in antiviral therapies (Mizuhara et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, 5-Amino-3-methyl-1-phenylpyrazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

The future directions for 1-Methyl-5-phenylpyrazole and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . As resistance to other chemicals increases, the development of new strategies to access these valuable structures is of widespread interest .

properties

IUPAC Name

1-methyl-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-12-10(7-8-11-12)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHYNCJBWXKZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188201
Record name 1-Methyl-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-phenylpyrazole

CAS RN

3463-27-2
Record name 1-Methyl-5-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3463-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-phenylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in mineral oil, 0.83 g, 20.8 mmol) is suspended in THF (45 ml) and stirred under a nitrogen atmosphere. 3-Phenyl pyrazole (2.5 g, 17.3 mmol dissolved in THF, 15 ml) is added slowly, stirred for 30 minutes then iodomethane (1.3 ml, 20.8 mmol) added and stirred for 3 hrs. The reaction is added to water and extracted twice with ethyl acetate. The combined organic extracts are ished with brine, dried over Na2SO4, filtered and concentrated. The crude product is purified by chromatography using a hexane-ethyl acetate gradient (100% hexane to 40% ethyl acetate in hexane) to elute the title compound. Obtained is a mixture of 1-methyl-3-phenyl-1H-pyrazole and 1-methyl-5-phenyl-1H-pyrazole (2.6 g, 95% yield).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
JW Pavlik, N Kebede - The Journal of Organic Chemistry, 1997 - ACS Publications
… For 1-methyl-5-phenylpyrazole (3), the excited singlet state partitions between fluorescence, … (2) but is intact in the corresponding excited singlet state of 1-methyl-5-phenylpyrazole (3). …
Number of citations: 35 pubs.acs.org
M D'Auria, R Racioppi - Letters in Organic Chemistry, 2004 - ingentaconnect.com
… Also in this case, 1-methyl-5-phenylpyrazole in the ground state … 1-methyl-5phenylpyrazole is not planar, and the methyl group is out of plane. Triplet excited 1-methyl-5-phenylpyrazole …
Number of citations: 8 www.ingentaconnect.com
YV Burgart, NA Agafonova, EV Shchegolkov… - European Journal of …, 2020 - Elsevier
… 4-Nitroso-1-methyl-5-phenylpyrazole had the pronounced antimycotic action against a wide range of fungi (Trichophyton rubrum, T. tonsurans, T. violaceum, T. …
Number of citations: 24 www.sciencedirect.com
HA Ioannidou, PA Koutentis - Tetrahedron, 2009 - Elsevier
… Methylhydrazine reacts with 3-chloro-5-phenylisothiazole-4-carbonitrile 1 to give 3-(1-methylhydrazino)-5-phenylisothiazole-4-carbonitrile 83 and 3-amino-1-methyl-5-phenylpyrazole-4-…
Number of citations: 42 www.sciencedirect.com
VP Perevalov, LI Baryshnenkova, GV Sheban… - Chemistry of …, 1990 - Springer
… This, for example, leads to a hypsochromic shift of the long-wave band in the EAS of 1-methyl-5phenylpyrazole (I) [4] and to a shift to strong field of the signals of the proton in the 4 …
Number of citations: 1 link.springer.com
JW Pavlik, HST Martin, KA Lambert… - Journal of …, 2005 - Wiley Online Library
… Thus, although the phototransposition chemistry 1-methyl5-phenylpyrazole (29) [4] and 5-phenylisothiazole (30) [10] is known to involve competition between heterocyclic ring closure-…
Number of citations: 27 onlinelibrary.wiley.com
C Chen, K Wilcoxen, JR McCarthy - Tetrahedron letters, 1998 - Elsevier
… for one hour and at reflux for one additional hour, 4-amino-l-methyl-3-phenylpyrazole 5b was isolated in 53%, along with a isomeric product, 4-amino-1methyl-5-phenylpyrazole 6, in 23…
Number of citations: 21 www.sciencedirect.com
N Kebede - 1998 - search.proquest.com
… Direct irradiation of 1-methyl-5-phenylpyrazole resulted in the formation of lmethyl-5-phenylimidazole, l-methyl-2-phenylimidazole and l-methyl-4phenylimidazole by the P4, Pg and P7 …
Number of citations: 2 search.proquest.com
B Willy, TJJ Müller - Organic letters, 2011 - ACS Publications
… (21, 22) Hence, the 4-halogenation of 3-anisyl-1-methyl-5-phenylpyrazole (3a) with N-… -4- chloro-1-methyl-5-phenylpyrazole (2a) or 3-anisyl-4- bromo-1-methyl-5-phenylpyrazole (2d), …
Number of citations: 122 pubs.acs.org
WL Magee, H Shechter - Journal of the American Chemical …, 1977 - ACS Publications
… Dimethyl sulfate converts 14 (~100%) to 3-ferf-butyl-1methyl-5-phenylpyrazole. (c) Mp 56-57 C; IR 2990, 1670, 1460, 1370, 810, and 690 cm-1; NMR (CDCI3) …
Number of citations: 47 pubs.acs.org

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